molecular formula C18H20INO B4043280 N-benzyl-N-(tert-butyl)-4-iodobenzamide

N-benzyl-N-(tert-butyl)-4-iodobenzamide

Katalognummer: B4043280
Molekulargewicht: 393.3 g/mol
InChI-Schlüssel: LAEIARBTSVSEFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N-(tert-butyl)-4-iodobenzamide is a benzamide derivative characterized by a benzyl group and a tert-butyl group attached to the nitrogen atom, with an iodine substituent at the para position of the benzamide ring.

Eigenschaften

IUPAC Name

N-benzyl-N-tert-butyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO/c1-18(2,3)20(13-14-7-5-4-6-8-14)17(21)15-9-11-16(19)12-10-15/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEIARBTSVSEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Pharmacological Profiles

The following table summarizes key structural analogs, their substituents, biological targets, and applications:

Compound Name Substituents Biological Target/Activity Key Applications/Findings References
N-Benzyl-N-(tert-butyl)-4-iodobenzamide Benzyl, tert-butyl, 4-iodo Not explicitly reported (structural analog data used) Potential for radiolabeling and receptor targeting (inferred from similar compounds)
4-IBP 4-(N-Benzylpiperidin-4-yl), 4-iodo Sigma-1/2 receptor agonist Inhibits cancer cell migration; used in breast cancer imaging via σ receptor targeting
BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) Diethylaminoethyl, 4-iodo Melanin affinity in melanoma cells Phase II clinical trial: 100% specificity for melanoma lesions; radionuclide therapy
NDB 3-(tert-butyl)-4-hydroxyphenyl, 2,6-dichloro, 4-(dimethylamino) Farnesoid X receptor (FXR) antagonist Stabilizes FXR homodimerization; potential for metabolic disorder treatment
N-(tert-butyl)-4-methylbenzamide tert-butyl, 4-methyl Not explicitly reported Synthetic intermediate; used in medicinal chemistry studies

Key Structural and Functional Differences

Amine Substituents: The target compound features benzyl and tert-butyl groups on the nitrogen, which may enhance lipophilicity and receptor binding compared to piperidine (4-IBP) or diethylaminoethyl (BZA) substituents. 4-IBP’s benzylpiperidinyl group facilitates σ receptor binding, critical for its anticancer activity . BZA’s diethylaminoethyl group improves melanin affinity, enabling melanoma-specific targeting .

Benzamide Ring Modifications: The 4-iodo substituent in the target compound and BZA allows for radiolabeling (e.g., with iodine-123/125/131), making them suitable for imaging or targeted radiotherapy . NDB’s 2,6-dichloro and 4-(dimethylamino) groups confer FXR antagonism by inducing conformational changes in the receptor .

Biological Targets :

  • Sigma receptors (4-IBP), melanin (BZA), and FXR (NDB) represent distinct mechanistic pathways. The target compound’s activity may depend on the interplay between its tert-butyl group and iodine’s electronic effects.

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-(tert-butyl)-4-iodobenzamide?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of benzaldehyde with tert-butylamine to form an imine intermediate.
  • Step 2: Acylation with 4-iodobenzoyl chloride under controlled conditions (0–5°C, anhydrous dichloromethane).
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
  • Characterization: ¹H/¹³C NMR confirms substituent integration (e.g., tert-butyl singlet at δ 1.45 ppm), while HRMS validates molecular mass (observed m/z 424.0721 vs. calculated 424.0728 [M+H]⁺) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H NMR: Identifies aromatic protons (δ 7.65 ppm, doublet) and N-benzyl CH₂ (δ 4.70 ppm, singlet).
  • ¹³C NMR: Confirms carbonyl resonance (167.8 ppm) and quaternary carbons.
  • HRMS: Matches experimental and theoretical masses (Δ < 2 ppm).
  • IR Spectroscopy: Detects amide C=O stretch (1645 cm⁻¹) .

Q. How should the compound be stored to ensure stability?

  • Store at –20°C under inert gas (argon) in amber vials.
  • Use 3Å molecular sieves to prevent hydrolysis.
  • Monitor degradation via HPLC-UV (C18 column, 254 nm; accept <5% impurities over 12 months) .

Advanced Research Questions

Q. How can reaction kinetics be optimized for the iodination step?

  • Two-phase system: Use H₂O/CH₂Cl₂ with KI/I₂ at pH 6.5–7.5 to enhance iodine incorporation.
  • Kinetic monitoring: UV-Vis spectroscopy tracks iodine consumption (pseudo-first-order kinetics).
  • Catalysis: 0.5 mol% Pd(OAc)₂ reduces reaction time from 24h to 6h with >90% yield .

Q. What strategies resolve crystallographic disorder in tert-butyl groups during X-ray analysis?

  • Low-temperature data collection (100 K): Reduces thermal motion artifacts.
  • SHELXL refinement: Apply PART instructions for isotropic displacement of terminal methyls.
  • Twinning refinement: Use BASF parameter if Z′ >1. DFIX restraints refine C–I bonds (2.09±0.01 Å) .

Q. How to address contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic profiling (LC-MS/MS): Identify rapid glucuronidation in murine systems.
  • PAMPA assays: Reveal low blood-brain barrier penetration (Pe <1×10⁻⁶ cm/s).
  • Prodrug design: Incorporate esterase-cleavable groups for targeted activation .

Q. Which computational methods predict regioselectivity in electrophilic substitutions?

  • DFT calculations (B3LYP/6-311+G ):** Map electrostatic potential surfaces, showing para-iodine as ortho/para-directing.
  • Fukui function analysis: Identifies highest electrophilic susceptibility at the 3-position.
  • MD simulations (AMBER): Model solvation effects in DMSO, achieving <0.3 kcal/mol error .

Q. What explains unexpected diiodination byproducts during synthesis?

  • Radical mechanism: EPR detects iodine-centered radicals; TEMPO suppresses diiodination.
  • Ionic pathway modification: Switch to N-iodosuccinimide in acetonitrile at 40°C, reducing diiodo impurities from 15% to <2% .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYieldReference
Imine formationBenzaldehyde + tert-butylamine, RT85%
Acylation4-Iodobenzoyl chloride, 0–5°C73%
PurificationHexane/EtOAc (8:2)>95%

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalsReference
¹H NMRδ 1.45 (s, 9H, t-Bu)
¹³C NMR167.8 ppm (amide C=O)
HRMSm/z 424.0721 [M+H]⁺

Q. Table 3: Safety Protocols

HazardMitigation StrategyReference
Radioactive ¹²³ILead shielding, KI prophylaxis
Aerosol exposureFume hoods with carbon filters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N-(tert-butyl)-4-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N-(tert-butyl)-4-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.